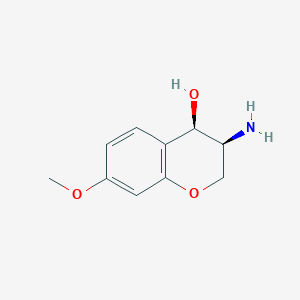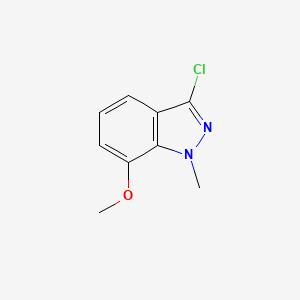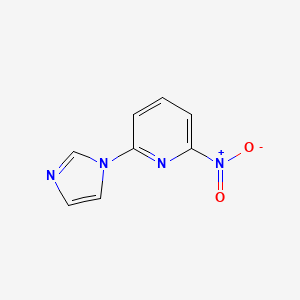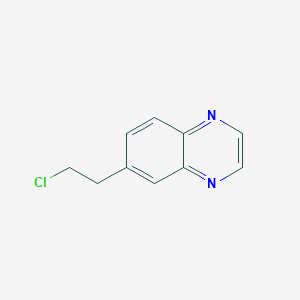
Methyl (2,3-dihydro-1H-inden-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le carbamate de (2,3-dihydro-1H-indén-2-yl)méthyle est un composé organique de formule moléculaire C11H13NO2. Il s'agit d'un dérivé de l'indène, un hydrocarbure bicyclique, et contient un groupe fonctionnel carbamate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du carbamate de (2,3-dihydro-1H-indén-2-yl)méthyle implique généralement la réaction du 2,3-dihydro-1H-indène avec l'isocyanate de méthyle. La réaction est effectuée dans des conditions contrôlées, souvent en présence d'un catalyseur pour faciliter la formation de la liaison carbamate. La réaction peut être représentée comme suit :
2,3-dihydro-1H-indène+isocyanate de méthyle→Carbamate de (2,3-dihydro-1H-indén-2-yl)méthyle
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du processus de production. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le carbamate de (2,3-dihydro-1H-indén-2-yl)méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe carbamate en une amine.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe carbamate peut être remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des nucléophiles tels que des amines ou des alcools peuvent être utilisés en conditions basiques pour faciliter les réactions de substitution.
Principaux produits formés
Oxydation : Formation de dérivés oxo.
Réduction : Formation de dérivés amine.
Substitution : Formation de carbamates substitués ou d'autres produits fonctionnalisés.
Applications de recherche scientifique
Le carbamate de (2,3-dihydro-1H-indén-2-yl)méthyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur son utilisation potentielle dans le développement de médicaments, en particulier dans la conception d'inhibiteurs enzymatiques.
Industrie : Utilisé dans la synthèse de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du carbamate de (2,3-dihydro-1H-indén-2-yl)méthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe carbamate peut former des liaisons covalentes avec les sites actifs des enzymes, entraînant une inhibition de l'activité enzymatique. Cette interaction peut affecter diverses voies biochimiques, en fonction de l'enzyme cible.
Applications De Recherche Scientifique
Methyl (2,3-dihydro-1H-inden-2-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl (2,3-dihydro-1H-inden-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme.
Comparaison Avec Des Composés Similaires
Composés similaires
- Carbamate de 2,3-dihydro-1H-indén-5-ylméthyle
- Carbamate de (2,3-dihydro-1H-indén-5-yl)tert-butyle
- Carbamate de (5R,6R)-6-iodo-2,3,4,5,6,7-hexahydro-1H-indén-5-ylméthyle
Unicité
Le carbamate de (2,3-dihydro-1H-indén-2-yl)méthyle est unique en raison de ses caractéristiques structurales spécifiques et de la présence du groupe fonctionnel carbamate.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
methyl N-(2,3-dihydro-1H-inden-2-yl)carbamate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)12-10-6-8-4-2-3-5-9(8)7-10/h2-5,10H,6-7H2,1H3,(H,12,13) |
Clé InChI |
VITCJRVBCVFLIW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1CC2=CC=CC=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11903901.png)
![Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11903910.png)







![2-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11903952.png)
